molecular formula C2H7NO3S B1584438 Sulfamic acid, ethyl ester CAS No. 4403-49-0

Sulfamic acid, ethyl ester

Cat. No. B1584438
CAS RN: 4403-49-0
M. Wt: 125.15 g/mol
InChI Key: BGGQCYYULFFRLC-UHFFFAOYSA-N
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Description

Sulfamic acid, ethyl ester, also known as Ethyl sulfamate, is a compound with the molecular formula C2H7NO3S . It is a derivative of sulfamic acid, which is a molecular compound with the formula H3NSO3 .


Synthesis Analysis

Sulfamic acid can be incorporated into HKUST-1, a metal-organic framework, through a process that involves characterizing the synthesized materials using XRD, XPS, BET, FT-IR, SEM, EDX, and TEM . Sulfamic acid has also been used as an efficient catalyst for the synthesis of fatty acid methyl and ethyl esters (FAEEs and FAMEs) under different conditions .


Molecular Structure Analysis

Esters, including this compound, generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the carboxylic acid is replaced by a hydrocarbon group . The physical properties of esters include their boiling points and solubility in water .

Scientific Research Applications

Esterification Catalyst

Sulfamic acid is highly effective as a catalyst for the esterification of free fatty acids (FFAs). It facilitates the synthesis of fatty acid methyl and ethyl esters (FAEEs and FAMEs) under various conditions, such as different fatty acid types, molar ratios, temperatures, and catalyst percentages. This process has particularly high yields when using ethanol, reaching 91.2–97.7% FAEEs (D’Oca et al., 2012).

Green and Reusable Catalyst

Sulfamic acid demonstrates its versatility as a green and efficient catalyst for esterification of cyclic olefins with aliphatic acids. Notably, it can be easily recycled and reused, maintaining good conversion of olefins and excellent esters selectivity (Wang et al., 2004).

Biodiesel Production

Sulfamic acid is emerging as an eco-friendly catalyst in biodiesel production. Its application in the pretreatment of oil with high content of free fatty acids in ethanol or methanol leads to significant conversion to fatty acid ethyl ester. This green methodology underscores the potential of sulfamic acid in environmentally friendly biodiesel production (Oliveira et al., 2016).

Synthesis of Biobased Polymers

Sulfamic acid is used as an efficient catalyst in the synthesis of α-acyloxyacrylate esters from pyruvate esters, which are candidate monomers for biobased polymers. These polymers exhibit properties like high heat resistance and transparency, indicating a promising application in bio-based plastics (Zhang et al., 2012).

Synthesis of Sulfamate Esters

Sulfamic acid salts, activated with triphenylphosphine ditriflate, enable the synthesis of N-substituted sulfamate esters. This approach yields differentially substituted sulfamides, demonstrating the versatility of sulfamic acid in organic synthesis (Blackburn et al., 2017).

Diesel Engine Performance

Sulfamic acid, used in the synthesis of Mahua Oil Ethyl Ester, demonstrates promising results when tested in a 4-stroke direct injection natural aspirated diesel engine. The findings suggest that this ester could be a viable substitute for diesel, highlighting an alternative application in fuel technology (Puhan et al., 2005).

Mechanism of Action

Target of Action

Ethyl sulfamate, also known as Sulfamic acid, ethyl ester, has been developed as an agrochemical and as a potential anticancer agent . It appears to inhibit the kinase activities of protein tyrosine kinases and protein serine/threonine kinases . These kinases play crucial roles in cellular processes such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

It is related to its ability to inhibit the kinase activities of protein tyrosine kinases and protein serine/threonine kinases . By inhibiting these kinases, Ethyl sulfamate may interfere with the signaling pathways that regulate cell growth and survival, potentially leading to the death of cancer cells .

Biochemical Pathways

Ethyl sulfamate may affect several biochemical pathways. It has been suggested that it inhibits the activity of acid catalyst and enhances the activity of depression in rats . It can also be used as a selective growth factor for erythrocyte progenitor cells in culture . .

Pharmacokinetics

The adme properties of a drug molecule are crucial in determining its bioavailability, efficacy, and safety

Result of Action

It has been suggested that ethyl sulfamate may inhibit the growth of cancer cells and induce apoptosis . It has also been reported to disrupt actin- and myosin-based cytoskeletal structures in cell lines, with subsequent effects on growth and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl sulfamate. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Moreover, the E factor, which measures the environmental impact of chemical processes, could be relevant in the production and use of Ethyl sulfamate

Safety and Hazards

Ethyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage .

Future Directions

Sulfamic acid has emerged as a novel green catalyst for organic synthesis due to several advantages, including its non-volatility, non-hygroscopicity, non-corrosivity, and low cost . The use of sulfamic acid as a catalyst in the pretreatment of oil with a high content of free fatty acids (10 and 20 % FFA) in ethanol or methanol has shown potential for environmentally-friendly means of biodiesel production .

Biochemical Analysis

Biochemical Properties

It is known that sulfated compounds, like Ethyl sulfamate, play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . They facilitate molecular interactions and protein ligand binding at the cellular surface .

Cellular Effects

Organosulfates, a group to which Ethyl sulfamate belongs, are known to play a variety of important roles in biology . They can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The formation of ethyl sulfate, a related compound, is based on the reaction between ethanol and sulfuric acid, which involves protonation of the ethanolic oxygen to form the oxonium ion .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of Ethyl sulfamate in laboratory settings. It is known that the effects of sulfated compounds can change over time under certain conditions .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of Ethyl sulfamate in animal models. It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

Sulfate conjugation (sulfation) is one of the most important phase II reactions that occurs during the biotransformation of a variety of structurally diverse endogenous compounds, xenobiotics, and drugs .

Transport and Distribution

Sulfate ions are taken up from the soil environment to the outermost cell layers of roots and horizontally transferred to the vascular tissues for further distribution to distant organs .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

properties

IUPAC Name

ethyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGQCYYULFFRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196020
Record name Sulfamic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4403-49-0
Record name Sulfamic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl sulfamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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